

CCG 203769: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG 203769 is a potent and selective small molecule inhibitor of Regulator of G protein Signaling 4 (RGS4). This document provides a comprehensive technical overview of the discovery and preclinical development of CCG 203769, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of G protein-coupled receptor (GPCR) signaling, neuropharmacology, and drug discovery.

Introduction

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling.[1] They function as GTPase-activating proteins (GAPs) for the α -subunits of heterotrimeric G proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signaling cascade.[1] RGS4, in particular, has emerged as a promising therapeutic target for a variety of disorders, including Parkinson's disease and other neurological conditions.[2] Its inhibition is postulated to enhance endogenous GPCR signaling, offering a novel therapeutic strategy.

CCG 203769 was developed as a selective inhibitor of RGS4, originating from the optimization of an earlier lead compound, CCG-50014.[1] This guide will delineate the key experimental



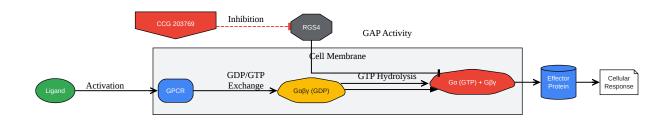
findings that have elucidated the pharmacological profile of CCG 203769.

Mechanism of Action

CCG 203769 selectively inhibits the interaction between RGS4 and G α subunits.[3] This inhibition blocks the GAP activity of RGS4, leading to a prolongation of the active, GTP-bound state of the G α subunit and an amplification of downstream signaling.[3]

Signaling Pathway

The canonical GPCR signaling cascade and the modulatory role of RGS4, which is inhibited by **CCG 203769**, are depicted below.



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Figure 1: GPCR signaling and the inhibitory action of CCG 203769 on RGS4.

In Vitro Pharmacology

The potency and selectivity of **CCG 203769** were determined through a series of in vitro assays.

Quantitative Data Summary



Assay Type	Target	Parameter	Value	Reference
Fluorescence Polarization	RGS4-Gαo Interaction	IC50	17 nM	[3]
Fluorescence Polarization	RGS19-Gαo Interaction	IC50	140 nM	[3]
Fluorescence Polarization	RGS16-Gαo Interaction	IC50	6 μΜ	[3]
Fluorescence Polarization	RGS8-Gαο Interaction	IC50	>60 μM	[3]
GTPase-Glo Assay	RGS4 GAP Activity (Gαο/Gαi1)	IC50	<1 μM	[3]
Kinase Assay	GSK-3β	IC50	5 μΜ	[3]

Experimental Protocols

This assay quantifies the ability of **CCG 203769** to disrupt the protein-protein interaction between RGS4 and $G\alpha o.[4][5]$

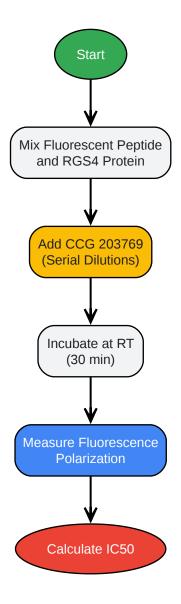
• Principle: A fluorescently labeled peptide derived from a Gα interacting protein binds to RGS4, resulting in a high polarization value. Displacement of this peptide by **CCG 203769** leads to a decrease in polarization.

Protocol:

- Purified, fluorescently labeled Gα-derived peptide (e.g., FAM-labeled Gαi1 peptide) is incubated with purified RGS4 protein in FP buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4).
- Serial dilutions of CCG 203769 (or vehicle control) are added to the protein-peptide mixture in a 384-well black plate.
- The plate is incubated at room temperature for 30 minutes to reach equilibrium.



- Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm).
- IC50 values are calculated by fitting the data to a four-parameter logistic equation.



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Figure 2: Workflow for the Fluorescence Polarization assay.

This assay measures the GTPase activity of G α subunits and the effect of RGS4 and **CCG 203769** on this activity.[6][7]



 Principle: The assay quantifies the amount of GTP remaining after a GTPase reaction. A high GAP activity results in low remaining GTP. Inhibition of GAP activity by CCG 203769 leads to higher levels of remaining GTP.

· Protocol:

- Purified Gαo or Gαi1 subunits are incubated with GTP in GTPase/GAP buffer.
- Purified RGS4 protein is added to stimulate GTP hydrolysis.
- Serial dilutions of CCG 203769 (or vehicle control) are added to the reaction mixture.
- The reaction is incubated at room temperature for 60-120 minutes.
- GTPase-Glo™ Reagent is added to convert the remaining GTP to ATP.
- Detection Reagent is added to generate a luminescent signal proportional to the ATP concentration.
- Luminescence is measured using a plate reader.
- IC50 values are calculated from the dose-response curve.

This assay assesses the functional consequence of RGS4 inhibition in a cellular context.[8][9]

 Principle: In HEK293 cells co-expressing a Gq-coupled receptor (e.g., M3 muscarinic receptor) and RGS4, receptor activation leads to a transient increase in intracellular calcium. RGS4 dampens this signal. Inhibition of RGS4 by CCG 203769 enhances the calcium response.

Protocol:

- HEK293 cells stably or transiently expressing the M3 muscarinic receptor and RGS4 are seeded in a 96-well plate.
- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Cells are pre-incubated with various concentrations of CCG 203769 or vehicle.



- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- The M3 receptor agonist, carbachol, is added to stimulate calcium mobilization.
- The change in fluorescence intensity is monitored over time.
- The potentiation of the calcium signal by CCG 203769 is quantified.

In Vivo Pharmacology

The therapeutic potential of **CCG 203769** was evaluated in preclinical animal models of Parkinson's disease and bradycardia.

Ouantitative Data Summary

Animal Model	Species	Effect of CCG 203769	Dose Range
Raclopride-Induced Bradykinesia	Rat	Reversal of increased hang time	0.1 - 10 mg/kg
Carbachol-Induced Bradycardia	Rat	Potentiation of heart rate decrease	10 mg/kg (IV)

Experimental Protocols

This model assesses the ability of **CCG 203769** to alleviate motor deficits characteristic of Parkinson's disease.[10][11]

- Principle: The D2 dopamine receptor antagonist raclopride induces catalepsy, a state of motor immobility, in rats. The time the animal remains in an imposed posture on a bar is measured.
- Protocol:
 - Male Sprague-Dawley rats are habituated to the testing room.
 - A baseline catalepsy score is obtained by placing the rat's forepaws on a horizontal bar (e.g., 9 cm high) and measuring the time until both paws are removed (descent latency).

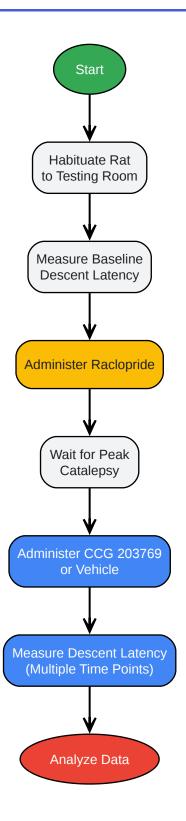
Foundational & Exploratory





- Raclopride (e.g., 0.5-1.0 mg/kg, i.p.) is administered to induce catalepsy.
- At the peak of the raclopride effect (e.g., 30-60 minutes post-injection), CCG 203769 (0.1-10 mg/kg) or vehicle is administered (e.g., i.p. or i.v.).
- Descent latency is measured at multiple time points post-CCG 203769 administration.
- A reduction in descent latency indicates a reversal of catalepsy.





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Figure 3: Workflow for the Raclopride-Induced Catalepsy Bar Test.



This model evaluates the effect of RGS4 inhibition on parasympathetic control of heart rate.[12] [13]

- Principle: The cholinergic agonist carbachol induces a decrease in heart rate (bradycardia) by activating muscarinic M2 receptors in the heart, which are regulated by RGS4.
- Protocol:
 - Conscious, unrestrained rats are used. Heart rate is monitored, for example, via telemetry or tail-cuff plethysmography.
 - A baseline heart rate is recorded.
 - CCG 203769 (e.g., 10 mg/kg, i.v.) or vehicle is administered.
 - o Carbachol (e.g., 0.1 mg/kg, i.p.) is administered.
 - Heart rate is continuously monitored for a defined period (e.g., 30-60 minutes).
 - The potentiation of the bradycardic effect of carbachol by CCG 203769 is quantified.

Synthesis

The chemical synthesis of **CCG 203769**, N-(quinolin-2-yl)-2-(4-oxo-5-phenethyl-2-thioxo-1,3-thiazolidin-3-yl)acetamide, can be achieved through a multi-step process. A plausible synthetic route involves the initial formation of a thiazolidinone core, followed by N-alkylation with a suitable acetamide derivative. A general approach to a key intermediate involves the reaction of an appropriate aldehyde with an amine and thioglycolic acid.[14] The final step would involve the coupling of the thiazolidinone with 2-chloro-N-(quinolin-2-yl)acetamide.[15]

Conclusion

CCG 203769 is a potent and selective RGS4 inhibitor with demonstrated efficacy in preclinical models of neurological and cardiovascular conditions. The data summarized in this technical guide highlight its potential as a pharmacological tool to probe the function of RGS4 and as a lead compound for the development of novel therapeutics. Further studies are warranted to fully elucidate its therapeutic potential and safety profile. To date, no clinical trials for **CCG 203769** have been registered.



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